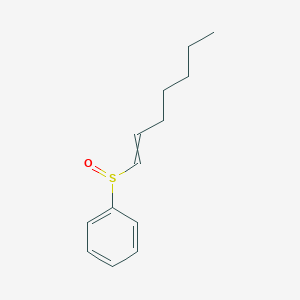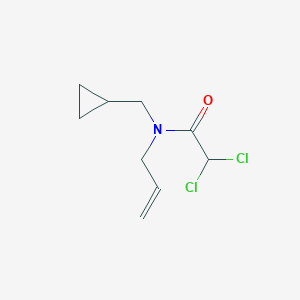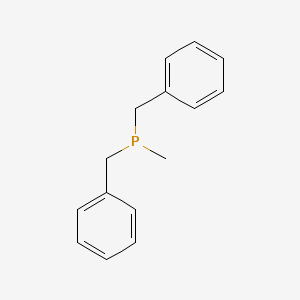![molecular formula C16H16N2O6S B14588296 Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester CAS No. 61154-59-4](/img/structure/B14588296.png)
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester is a complex organic compound with a unique structure that includes a nitrophenyl group, a phenylamino group, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester typically involves the reaction of 2-nitrophenylamine with phenylsulfonyl chloride to form the intermediate compound, which is then esterified with ethyl acetate under acidic conditions. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic hydrolysis can be employed to substitute the ester group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenylacetic acid: Contains a similar nitrophenyl group but lacks the sulfonyl and ester groups.
Phenylsulfonyl chloride: Contains the sulfonyl group but lacks the nitrophenyl and ester groups.
Ethyl acetate: Contains the ester group but lacks the nitrophenyl and sulfonyl groups.
Uniqueness
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl, phenylamino, and sulfonyl groups in a single molecule allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
61154-59-4 |
|---|---|
Formule moléculaire |
C16H16N2O6S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
ethyl 2-[(2-nitrophenyl)-phenylsulfamoyl]acetate |
InChI |
InChI=1S/C16H16N2O6S/c1-2-24-16(19)12-25(22,23)17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(20)21/h3-11H,2,12H2,1H3 |
Clé InChI |
JCTHCUALIZLJJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)

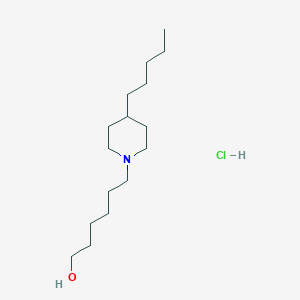
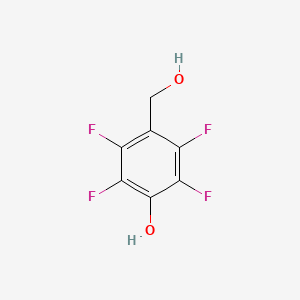

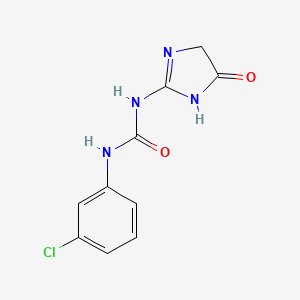
methanone](/img/structure/B14588278.png)
